molecular formula C15H13Cl2NO B2613634 N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide CAS No. 700857-76-7

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide

Cat. No.: B2613634
CAS No.: 700857-76-7
M. Wt: 294.18
InChI Key: YBMNGQJFBUSGEP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C15H13Cl2NO and its molecular weight is 294.18. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Opioids Research : N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide is structurally related to synthetic opioids like U-47700. The study of such compounds is important for understanding their pharmacological properties and potential therapeutic applications, despite their potential for abuse. Research in this area focuses on finding alternatives to opium-based derivatives with reduced side-effect profiles, including lower dependence and abuse potential (Elliott, Brandt, & Smith, 2016).

  • Herbicide Research : Compounds like diuron (N'-[3,4-dichlorophenyl]-N,N-dimethylurea), which share a similar chemical structure, are widely used as herbicides. Research in this field explores methods like the electro-Fenton process for degrading these compounds in the environment and evaluating their toxicity (Oturan et al., 2008).

  • Chemical Synthesis and Utility : The molecule is part of a broader family of compounds that are studied for their roles in chemical synthesis. Research in this area includes the synthesis of derivatives and exploring their potential applications in various fields, such as materials science or pharmaceuticals (Hanessian & Moralioglu, 1972).

  • Antimicrobial and Anti-inflammatory Research : Derivatives of this compound, such as N-Pyrazolyl benzamide derivatives, are studied for their antimicrobial and anti-inflammatory properties. This research is significant in the development of new medications and treatments (Fatima, Kulkarni, & Mantipragada, 2015).

  • Environmental Bioremediation : Studies have also focused on the bioremediation of environmental pollutants that are chemically similar to this compound. For example, research on the bioremediation of diuron using cyclodextrin-based technology showcases the potential environmental applications of these compounds (Villaverde et al., 2012).

Biochemical Analysis

Biochemical Properties

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of photosystem II in plants, affecting the photosynthetic electron transport chain . This interaction is crucial as it disrupts the normal photosynthetic process, leading to reduced energy production in plants.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. In plant cells, it inhibits photosynthesis by targeting photosystem II, leading to oxidative stress and cellular damage . This compound also affects the expression of genes involved in the antioxidant defense system, resulting in increased levels of reactive oxygen species and subsequent cellular damage.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the D1 protein of photosystem II, thereby inhibiting the electron transport chain . This inhibition prevents the conversion of light energy into chemical energy, disrupting the photosynthetic process. Additionally, the compound induces oxidative stress by increasing the production of reactive oxygen species, which further damages cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it causes a rapid inhibition of photosynthesis, followed by a gradual increase in oxidative stress and cellular damage . The compound’s stability and degradation rate also influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound leads to significant cellular damage and reduced photosynthetic efficiency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and cellular damage. At higher doses, it can lead to severe toxicity, including significant oxidative stress, cellular damage, and even cell death . These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as catalase, peroxidase, and superoxide dismutase, which are part of the antioxidant defense system . The compound’s impact on these enzymes leads to altered metabolic flux and changes in metabolite levels, further contributing to oxidative stress and cellular damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific cellular compartments influence its activity and effects on cellular function.

Subcellular Localization

This compound is primarily localized in the chloroplasts of plant cells, where it exerts its inhibitory effects on photosystem II . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments. This localization is crucial for its activity and function in disrupting the photosynthetic process.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-9-5-10(2)7-11(6-9)15(19)18-12-3-4-13(16)14(17)8-12/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMNGQJFBUSGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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